molecular formula C27H27F3N2O4S B2839791 6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-74-5

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2839791
CAS RN: 501352-74-5
M. Wt: 532.58
InChI Key: HUNWINGMFUJXNZ-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic molecule. It has a molecular formula of C24H25NO5S and a molecular weight of 439.52 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple functional groups including methoxy groups, a phenoxy group, a trifluoromethyl group, and a carbothioamide group. These functional groups contribute to the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 439.52 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Efficient Synthesis and Structural Insights

  • An efficient synthesis route for related compounds, showcasing methodologies that might be applicable to the target compound, has been developed. For instance, Gore and Narasimhan (1988) described an efficient synthesis of (±)-latifine dimethyl ether, which involves hydrogenolysis and reduction steps that could be relevant for synthesizing complex molecules such as the one (V. Gore & N. S. Narasimhan, 1988).

  • Research by Naicker et al. (2011) on optically active diaryl tetrahydroisoquinoline derivatives provided insights into the stereochemical aspects and molecular conformations of similar structures. This study contributes to understanding how such configurations might influence the biological or chemical properties of related compounds (T. Naicker et al., 2011).

Chemical Properties and Reactions

  • Brossi and Teitel (1970) explored the partial O-demethylation of aromatic-substituted 3,4-dihydroisoquinolines, demonstrating how controlled acid hydrolysis can selectively remove methoxy groups from similar structures. This study may offer valuable chemical manipulation techniques for the target compound or its analogs (A. Brossi & S. Teitel, 1970).

  • The synthesis of α-(4-hydroxyphenyl)-β,β,β-trifluoro-α-alanine derivatives by Dyachenko, Kolomiets, and Fokin (1994) involved reactions of related compounds with ammonia and morpholine, indicating potential pathways for introducing functional groups into the core structure of the target compound (V. Dyachenko et al., 1994).

Advanced Applications

  • The work of Fredriksson and Stone-Elander (2002) on rapid microwave-assisted cleavage of methyl phenyl ethers presents a novel method for demethylation, which could be applicable for modifying the methoxy groups in the target compound, enhancing its reactivity or altering its biological activity (A. Fredriksson & S. Stone-Elander, 2002).

properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4S/c1-33-20-7-9-21(10-8-20)36-16-23-22-15-25(35-3)24(34-2)13-17(22)11-12-32(23)26(37)31-19-6-4-5-18(14-19)27(28,29)30/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,31,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNWINGMFUJXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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